molecular formula C7H17O5P B8484600 Diethyl 2-hydroxyethoxymethanephosphonate

Diethyl 2-hydroxyethoxymethanephosphonate

Cat. No. B8484600
M. Wt: 212.18 g/mol
InChI Key: ATJHEGFVOKHRPN-UHFFFAOYSA-N
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Patent
US04981648

Procedure details

Palladium on carbon (10%, 100 mg) was added to a solution of diethyl 2-(benzyloxy)ethoxymethylphosphonate prepared in this manner (0.9 g,2.8 mmol) and cyclohexene (2.0 ml, 20 mmol) in 20 ml ethanol under a nitrogen atmosphere. The resulting slurry was heated to reflux overnight. The catalyst was filtered off and the solution concentrated under vacuum to yield 0.5 g of diethyl 2-hydroxyethoxymethylphosphonate.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
diethyl 2-(benzyloxy)ethoxymethylphosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][O:11][CH2:12][P:13](=[O:20])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16])C1C=CC=CC=1.C1CCCCC=1>[Pd].C(O)C>[OH:8][CH2:9][CH2:10][O:11][CH2:12][P:13](=[O:20])([O:14][CH2:15][CH3:16])[O:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
diethyl 2-(benzyloxy)ethoxymethylphosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCOCP(OCC)(OCC)=O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
OCCOCP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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